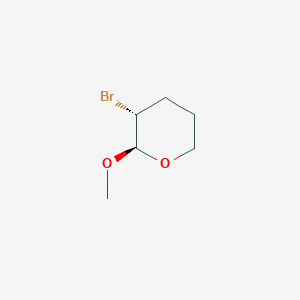
rac-(2R,3R)-3-bromo-2-methoxyoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(2R,3R)-3-bromo-2-methoxyoxane is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-bromo-2-methoxyoxane typically involves the bromination of 2-methoxyoxane. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Rac-(2R,3R)-3-bromo-2-methoxyoxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-methoxyoxane derivatives with different functional groups.
Oxidation: Formation of 2-methoxyoxane-3-carboxylic acid.
Reduction: Formation of 2-methoxyoxane.
Aplicaciones Científicas De Investigación
Rac-(2R,3R)-3-bromo-2-methoxyoxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(2R,3R)-3-bromo-2-methoxyoxane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Rac-(2R,3R)-3-chloro-2-methoxyoxane: Similar structure but with a chlorine atom instead of bromine.
Rac-(2R,3R)-3-fluoro-2-methoxyoxane: Contains a fluorine atom instead of bromine.
Rac-(2R,3R)-3-iodo-2-methoxyoxane: Contains an iodine atom instead of bromine.
Uniqueness
Rac-(2R,3R)-3-bromo-2-methoxyoxane is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of chemical reactions compared to chlorine or fluorine. This makes it a versatile compound for various synthetic applications.
Propiedades
Fórmula molecular |
C6H11BrO2 |
|---|---|
Peso molecular |
195.05 g/mol |
Nombre IUPAC |
(2R,3R)-3-bromo-2-methoxyoxane |
InChI |
InChI=1S/C6H11BrO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
KDNZVQWZDAOKBR-PHDIDXHHSA-N |
SMILES isomérico |
CO[C@H]1[C@@H](CCCO1)Br |
SMILES canónico |
COC1C(CCCO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


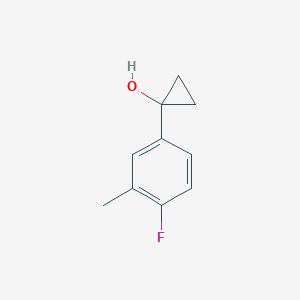
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)
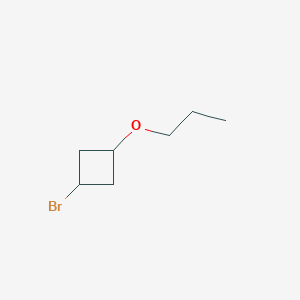

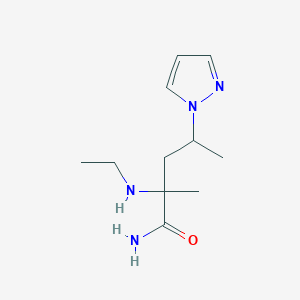


![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
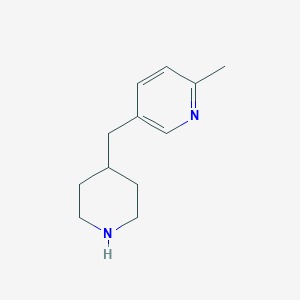
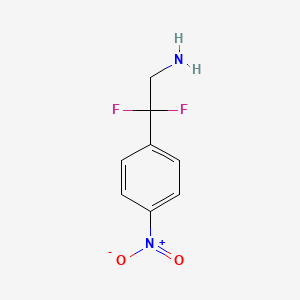
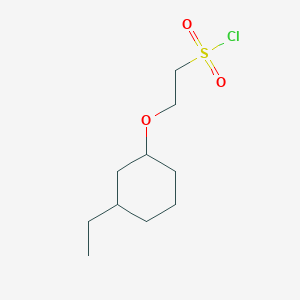
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)
